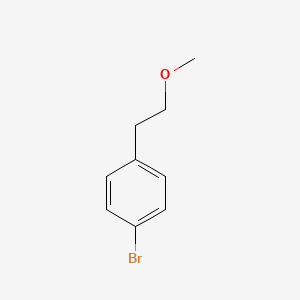

1-Bromo-4-(2-methoxyethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(2-methoxyethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWZNFTXJKWJMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621331 | |

| Record name | 1-Bromo-4-(2-methoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60835-90-7 | |

| Record name | 1-Bromo-4-(2-methoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(2-methoxyethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is 1-Bromo-4-(2-methoxyethyl)benzene used for in research?

An In-Depth Technical Guide for Advanced Research Applications of 1-Bromo-4-(2-methoxyethyl)benzene

Abstract

This compound (CAS No: 60835-90-7) is a strategically important substituted aromatic compound that serves as a versatile building block in modern organic synthesis.[1] Its unique structure, featuring a reactive aryl bromide handle and a methoxyethyl side chain, makes it a valuable precursor in the fields of medicinal chemistry, drug discovery, and materials science. This guide provides an in-depth analysis of its core research applications, focusing on its utility in palladium-catalyzed cross-coupling reactions and its role as a key intermediate in the synthesis of complex molecular targets, particularly within neuropharmacology. We will explore the causality behind its selection in synthetic design, provide detailed experimental protocols for its key transformations, and present a forward-looking perspective on its potential in advanced material development.

Core Physicochemical Properties and Strategic Value

The utility of any synthetic building block is fundamentally tied to its physical and chemical properties. This compound is no exception. Its strategic value lies in the orthogonal reactivity of its two primary functional regions: the C-Br bond on the aromatic ring and the ether linkage in the side chain.

-

The Aryl Bromide Moiety : The bromine atom is the molecule's primary reactive site for constructing new carbon-carbon and carbon-heteroatom bonds. Aryl bromides are ideal substrates for a wide array of palladium-catalyzed cross-coupling reactions due to their balanced reactivity; they are more reactive than aryl chlorides but more stable and less expensive than aryl iodides, offering an optimal compromise for industrial and academic research.[2] This functional group is the linchpin for its application as a molecular scaffold.

-

The 4-(2-methoxyethyl) Substituent : This side chain is more than a passive spectator. It significantly influences the molecule's solubility, lipophilicity, and steric profile. The ether linkage can also engage in hydrogen bonding, potentially influencing the binding of derivative molecules to biological targets. Its presence allows researchers to build molecules with specific pharmacokinetic properties or to fine-tune the solid-state characteristics (e.g., liquid crystallinity) of new materials.[3]

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Source |

| CAS Number | 60835-90-7 | [1] |

| Molecular Formula | C₉H₁₁BrO | [1][4] |

| Molecular Weight | 215.09 g/mol | [1][4] |

| Appearance | Liquid (typical) | N/A |

| SMILES | COCCC1=CC=C(C=C1)Br | [1] |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [5] |

The Cornerstone Application: Palladium-Catalyzed Cross-Coupling

The most significant application of this compound in research is its role as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern synthetic chemistry for their ability to forge C-C bonds with high efficiency and functional group tolerance.[6]

The Suzuki-Miyaura Coupling: A Gateway to Biaryl Structures

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most common transformation for this building block.[3][7] Biaryl motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials like liquid crystals and organic light-emitting diodes (OLEDs).[3][8]

The selection of this compound provides a direct route to asymmetrically substituted biaryl systems where one ring carries the methoxyethyl tail, influencing the final product's conformation and physical properties.

The catalytic cycle, shown below, is a testament to the efficiency of the palladium catalyst. The process begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst, forming a Pd(II) complex. This is followed by transmetalation with the activated boronic acid (or ester) and culminates in reductive elimination to release the biaryl product and regenerate the Pd(0) catalyst.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a general, self-validating procedure for coupling this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Toluene/Water mixture (4:1 v/v)

-

Nitrogen or Argon source

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

-

Catalyst Addition: Briefly remove the stopper and add the Pd(PPh₃)₄ catalyst.

-

Solvent & Degassing: Evacuate and backfill the flask with inert gas (N₂ or Ar) three times. Add the degassed toluene/water solvent mixture via syringe. The reaction mixture should be a biphasic suspension.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. The causality for heating is to accelerate the oxidative addition and reductive elimination steps, which are often rate-limiting.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in Medicinal Chemistry: Synthesis of Dopamine D4 Receptor Antagonists

A critical area where this compound serves as a high-value intermediate is in the synthesis of selective ligands for G protein-coupled receptors (GPCRs). The Dopamine D4 receptor (D4R) is a target of significant interest for treating neuropsychiatric disorders.[9] Selective D4R antagonists are being investigated for their potential in managing conditions like L-DOPA-induced dyskinesias in Parkinson's disease.[10][11]

The synthesis of many D4R antagonists involves coupling an aryl moiety to a nitrogen-containing heterocycle, such as a piperidine or morpholine derivative.[9][12] this compound is an ideal starting point for the aryl fragment. The methoxyethyl group can occupy specific pockets in the receptor binding site, potentially enhancing affinity and selectivity.[13]

A plausible synthetic strategy would involve a Buchwald-Hartwig amination or a similar C-N cross-coupling reaction between this compound and a suitable piperidine derivative.

Sources

- 1. biosynth.com [biosynth.com]

- 2. datapdf.com [datapdf.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. 1632289-26-9|(R)-1-Bromo-4-(1-methoxyethyl)benzene|BLD Pharm [bldpharm.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nbinno.com [nbinno.com]

- 9. Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A 3D QSAR study on a set of dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromo-4-(2-methoxyethyl)benzene: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

1-Bromo-4-(2-methoxyethyl)benzene is a substituted aromatic halide that serves as a crucial intermediate in organic synthesis, particularly within the realm of pharmaceutical development. Its structure, featuring a reactive bromine atom on a benzene ring and a methoxyethyl side chain, offers a unique combination of functionalities that medicinal chemists can exploit to construct complex molecular architectures. The bromo-group provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, while the methoxyethyl moiety can influence physicochemical properties such as lipophilicity and metabolic stability, or act as a key binding element in a final drug molecule. This guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this valuable synthetic building block. While this compound is available for research purposes, it is not intended for diagnostic or therapeutic use[1].

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a reagent is the cornerstone of its effective application in synthesis. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 60835-90-7 | [N/A] |

| Molecular Formula | C₉H₁₁BrO | [1] |

| Molecular Weight | 215.09 g/mol | [1] |

| Appearance | Colorless to light yellow liquid (predicted) | N/A |

| Boiling Point | 236.1 ± 15.0 °C (Predicted) | [N/A] |

| Density | 1.333 ± 0.06 g/cm³ (Predicted) | [N/A] |

It is important to note that some of the physicochemical data, such as boiling point and density, are predicted values. Experimental verification is always recommended for precise reaction planning.

Molecular Structure

The structure of this compound is foundational to its reactivity and utility.

Caption: 2D Structure of this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will appear as a set of multiplets in the range of δ 7.0-7.5 ppm. The two methylene groups of the ethyl chain will likely appear as two triplets around δ 2.8 ppm and δ 3.6 ppm, respectively. The methoxy group will present as a sharp singlet around δ 3.3 ppm.

-

¹³C NMR: The carbon NMR spectrum will display six unique signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic chemical shift influenced by the "heavy atom effect"[2]. The two methylene carbons and the methoxy carbon will also have distinct signals in the aliphatic region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic groups. Aromatic C=C stretching bands will be observed in the 1600-1450 cm⁻¹ region. A strong C-O stretching band for the ether linkage is also expected around 1250 cm⁻¹. The C-Br stretching vibration will appear in the fingerprint region at lower wavenumbers.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom[3]. Fragmentation patterns would likely involve cleavage of the ethyl chain and loss of the methoxy group.

Synthesis and Manufacturing

A common and logical synthetic route to this compound involves the methylation of the corresponding alcohol, 2-(4-bromophenyl)ethanol. This precursor is commercially available or can be synthesized from 4-bromoacetophenone.

Protocol: Methylation of 2-(4-bromophenyl)ethanol

This protocol is based on standard Williamson ether synthesis principles.

Materials:

-

2-(4-bromophenyl)ethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2-(4-bromophenyl)ethanol (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Sodium hydride is highly reactive with water and oxygen. An inert atmosphere prevents the quenching of the reagent and potential fire hazards.

-

Anhydrous Solvents: The use of anhydrous THF is critical as any water present will react with the sodium hydride, reducing the yield and potentially creating a safety hazard.

-

Stepwise Addition at 0 °C: The reaction of the alcohol with sodium hydride is exothermic. Slow addition at a reduced temperature controls the rate of hydrogen gas evolution and prevents overheating. Similarly, the addition of the electrophile (methyl iodide) at a low temperature helps to control the exothermic nature of the Sₙ2 reaction.

Caption: General workflow for the synthesis of this compound.

Key Synthetic Applications in Drug Development

The synthetic utility of this compound lies in the reactivity of the aryl bromide. This functional group is a versatile precursor for a range of cross-coupling reactions and the formation of organometallic reagents, which are cornerstone transformations in modern medicinal chemistry[4][5].

Grignard Reagent Formation

Aryl bromides readily react with magnesium metal to form Grignard reagents. These powerful nucleophiles can then be reacted with a wide array of electrophiles to form new carbon-carbon bonds.

Protocol: Formation of [4-(2-methoxyethyl)phenyl]magnesium bromide

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

-

Add a solution of this compound in anhydrous THF dropwise to the activated magnesium. A small crystal of iodine can be added to initiate the reaction.

-

The reaction is typically initiated by gentle heating and then maintained at a controlled temperature.

-

The resulting Grignard reagent can be used in situ for subsequent reactions with electrophiles such as aldehydes, ketones, esters, and nitriles.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, and it is one of the most widely used reactions in the synthesis of biaryl compounds, which are common motifs in drug molecules[3].

Illustrative Reaction Scheme:

This reaction allows for the direct connection of the 4-(2-methoxyethyl)phenyl moiety to other aromatic or heteroaromatic systems, providing a modular approach to building molecular complexity. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be optimized for specific substrates.

Relevance in Pharmaceutical Synthesis

While specific examples detailing the use of this compound in the synthesis of marketed drugs are not prevalent in readily accessible literature, the utility of closely related bromo-functionalized intermediates is well-documented. For instance, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a key intermediate in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes[6]. Similarly, other bromo-substituted aromatic compounds are essential building blocks in the synthesis of sartans (for hypertension) and bromocriptine (for Parkinson's disease)[2][7]. This highlights the significant role that compounds with the structural motifs present in this compound play in the discovery and development of new therapeutic agents.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. Based on the hazard information available for analogous compounds, this compound should be handled with care.

GHS Hazard Statements (Predicted):

-

Harmful if swallowed [8].

-

Causes skin irritation .

-

Causes serious eye irritation .

-

May cause respiratory irritation [8].

Recommended Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its bifunctional nature, combining a reactive aryl bromide with a methoxyethyl side chain, allows for its incorporation into a wide range of molecular scaffolds through well-established synthetic transformations. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory. As the demand for novel and complex small-molecule therapeutics continues to grow, the importance of such well-defined and functionalized intermediates will undoubtedly increase.

References

-

PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PYG Lifesciences. (2024, May 7). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. Retrieved from [Link]

- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Retrieved from [Link]

-

PYG Lifesciences. (2025, January 21). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]

- 3. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 6. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 7. 1-Bromo-4-methoxy-2-methylbenzene | C8H9BrO | CID 117915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1632289-26-9|(R)-1-Bromo-4-(1-methoxyethyl)benzene|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Regioselective Synthesis of 1-Bromo-4-(2-methoxyethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(2-methoxyethyl)benzene is a valuable substituted aromatic compound utilized as a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. Its structure, featuring a bromo-functionalized phenyl ring and a methoxyethyl side chain, offers multiple points for further chemical modification. This guide provides a comprehensive overview of the synthesis of this compound from (2-methoxyethyl)benzene, focusing on the principles of electrophilic aromatic substitution, detailed experimental protocols, and the underlying mechanistic considerations that ensure a high-yield, regioselective transformation.

Strategic Approach to Synthesis: Electrophilic Aromatic Bromination

The conversion of (2-methoxyethyl)benzene to this compound is achieved through an electrophilic aromatic substitution (EAS) reaction, specifically bromination. In this class of reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom.[1] The success of this synthesis hinges on controlling the regioselectivity of the bromination to favor the desired para-isomer.

The Role of the (2-Methoxyethyl) Substituent

The existing (2-methoxyethyl) group on the benzene ring plays a crucial role in directing the incoming electrophile. This substituent is classified as an ortho-, para-directing group. This directing effect is a consequence of the interplay between inductive and resonance effects. The ether oxygen's lone pairs can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. This makes these positions more susceptible to attack by an electrophile.[2]

While both ortho and para positions are activated, the para-position is generally favored due to steric hindrance. The bulkiness of the (2-methoxyethyl) group can impede the approach of the electrophile to the adjacent ortho positions, leading to a higher yield of the para-substituted product.[3]

Reaction Mechanism

The bromination of (2-methoxyethyl)benzene proceeds through a well-established electrophilic aromatic substitution mechanism. The overall transformation can be visualized as follows:

Figure 2: Mechanism of electrophilic aromatic bromination.

Experimental Protocols

Two primary methods are commonly employed for the bromination of activated aromatic rings: direct bromination with molecular bromine and a Lewis acid catalyst, and bromination using N-Bromosuccinimide (NBS).

Method 1: Bromination with Br₂ and FeBr₃

This classic method utilizes the potent electrophilicity of bromine when activated by a Lewis acid catalyst such as iron(III) bromide. [4] Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (2-methoxyethyl)benzene | 136.19 | 10.0 g | 0.0734 |

| Iron(III) bromide (FeBr₃) | 295.56 | 0.43 g | 0.00146 |

| Bromine (Br₂) | 159.81 | 12.9 g (4.1 mL) | 0.0807 |

| Dichloromethane (CH₂Cl₂) | - | 100 mL | - |

| 10% aq. Sodium bisulfite (NaHSO₃) | - | 50 mL | - |

| Saturated aq. Sodium bicarbonate (NaHCO₃) | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |

Procedure:

-

Reaction Setup: In a fume hood, a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap containing aqueous sodium thiosulfate solution is charged with (2-methoxyethyl)benzene (10.0 g, 0.0734 mol) and dichloromethane (100 mL).

-

Catalyst Addition: Anhydrous iron(III) bromide (0.43 g, 0.00146 mol) is added to the stirred solution.

-

Bromine Addition: A solution of bromine (12.9 g, 0.0807 mol) in dichloromethane (20 mL) is placed in the dropping funnel and added dropwise to the reaction mixture at 0 °C (ice bath) over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of 10% aqueous sodium bisulfite solution until the red-brown color of bromine disappears. The organic layer is separated, washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to afford this compound as a colorless oil.

Method 2: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a convenient and safer alternative to molecular bromine for the bromination of activated aromatic rings. [5]The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (2-methoxyethyl)benzene | 136.19 | 10.0 g | 0.0734 |

| N-Bromosuccinimide (NBS) | 177.98 | 13.7 g | 0.0770 |

| Dimethylformamide (DMF) | - | 100 mL | - |

| Water | - | 200 mL | - |

| Diethyl ether | - | 150 mL | - |

| Saturated aq. Sodium bicarbonate (NaHCO₃) | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |

Procedure:

-

Reaction Setup: A 250 mL round-bottom flask is charged with (2-methoxyethyl)benzene (10.0 g, 0.0734 mol) and dimethylformamide (100 mL).

-

Reagent Addition: N-Bromosuccinimide (13.7 g, 0.0770 mol) is added portion-wise to the stirred solution at room temperature.

-

Reaction Progression: The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC or GC.

-

Work-up: The reaction mixture is poured into water (200 mL) and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Product Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.39 (d, J = 8.4 Hz, 2H, Ar-H), 7.08 (d, J = 8.4 Hz, 2H, Ar-H), 3.61 (t, J = 7.0 Hz, 2H, -CH₂-O), 3.40 (s, 3H, -OCH₃), 2.81 (t, J = 7.0 Hz, 2H, Ar-CH₂-).

-

¹³C NMR (CDCl₃, 100 MHz): δ 137.9, 131.6, 130.6, 120.1, 72.8, 58.7, 38.2.

-

IR (neat, cm⁻¹): 2925, 2875, 1488, 1245, 1110, 1012, 805.

Safety Considerations

-

Bromine is highly corrosive, toxic, and causes severe burns. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

Dichloromethane is a suspected carcinogen and should be handled in a fume hood.

-

N-Bromosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Iron(III) bromide is corrosive and moisture-sensitive.

Conclusion

The synthesis of this compound from (2-methoxyethyl)benzene is a straightforward yet illustrative example of a regioselective electrophilic aromatic substitution. By understanding the directing effects of the methoxyethyl substituent and carefully controlling the reaction conditions, a high yield of the desired para-isomer can be achieved. Both the classical Br₂/FeBr₃ method and the more convenient NBS bromination are effective for this transformation. Proper work-up and purification are essential to obtain the product in high purity, which can then be used in subsequent synthetic steps for the development of more complex molecules.

References

-

NPTEL. (n.d.). Aromatic electrophilic substitution (Ar-SE) Reactions. NPTEL Archive. [Link]

-

Dalal Institute. (n.d.). The Ortho/Para Ratio. [Link]

-

Knowbee Tutoring. (2015, December 28). Ortho Para Ratio on Benzene Chemistry [Video]. YouTube. [Link]

-

Pearson. (2023, November 11). Reaction of Br2 and FeBr3 with phenol can lead to three possible products. [Link]

-

Žoglo, N., Mastitski, A., Ivanistsev, V., & Kongi, N. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv. [Link]

-

Royal Society of Chemistry. (2021, July 28). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics. [Link]

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

Chemistry Stack Exchange. (2016, September 2). Electrophilic substitution in phenyl alkyl ether. [Link]

-

ResearchGate. (2025, October 16). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]

-

Royal Society of Chemistry. (n.d.). Regioselective construction of two isomeric BN-fused aromatic frameworks enabling the synthesis of ultralong room-temperature phosphorescence materials. Chemical Science. [Link]

-

Central Electrochemical Research Institute. (n.d.). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. [Link]

-

Edubirdie. (n.d.). Ortho Para Ratio & Effects. Shippensburg University of Pennsylvania. [Link]

-

Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

-

Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]

-

PLOS. (n.d.). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. [Link]

- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. [Link]

-

ResearchGate. (2025, August 6). Regioselective Synthesis of Para-Bromo Aromatic Compounds. [Link]

-

ResearchGate. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. [Link]

Sources

An In-depth Technical Guide to 1-Bromo-4-(2-methoxyethyl)benzene: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Synthetic Versatility

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-Bromo-4-(2-methoxyethyl)benzene has emerged as a valuable and versatile intermediate, particularly in the realm of medicinal chemistry and drug development. Its unique structural features—a reactive aryl bromide handle for cross-coupling reactions and a methoxyethyl side chain that can influence physicochemical properties—make it an attractive starting point for the synthesis of a diverse array of target molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on practical, field-proven insights for the discerning researcher.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective utilization in synthesis and for in-process controls.

| Property | Value |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 250-255 °C (estimated) |

| Density | Approx. 1.3 g/mL (estimated) |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.39 (d, J = 8.4 Hz, 2H, Ar-H), 7.08 (d, J = 8.4 Hz, 2H, Ar-H), 3.59 (t, J = 6.8 Hz, 2H, -CH₂-O), 3.35 (s, 3H, -OCH₃), 2.81 (t, J = 6.8 Hz, 2H, Ar-CH₂-).

-

¹³C NMR (CDCl₃, 100 MHz): δ 138.0, 131.6, 130.5, 120.2, 73.8, 58.6, 38.2.

-

IR (neat, cm⁻¹): 3025 (Ar C-H), 2925, 2854 (Aliphatic C-H), 1488 (Ar C=C), 1110 (C-O), 1010 (Ar-Br).

-

Mass Spectrometry (EI): m/z (%) 214/216 ([M]⁺, 1:1 ratio), 183/185, 135, 104, 45.

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the electrophilic bromination of its precursor, 4-(2-methoxyethyl)phenol. The methoxyethyl group is an ortho-, para-directing, activating group, which facilitates the selective introduction of a bromine atom at the position ortho to the hydroxyl group.

Figure 1: Synthesis of this compound.

Experimental Protocol: Bromination of 4-(2-methoxyethyl)phenol

Materials:

-

4-(2-methoxyethyl)phenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 4-(2-methoxyethyl)phenol (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a colorless to pale yellow oil.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent for its mild and selective nature, minimizing over-bromination and side reactions often associated with liquid bromine.

-

Acetonitrile: This polar aprotic solvent is an excellent choice for this reaction as it solubilizes both the starting material and NBS, facilitating a homogenous reaction mixture.

-

Aqueous Workup: The aqueous workup is crucial to remove any unreacted NBS, succinimide byproduct, and other water-soluble impurities. The bicarbonate wash neutralizes any acidic byproducts.

Key Reactions and Applications in Organic Synthesis

The synthetic utility of this compound lies in the reactivity of its aryl bromide moiety, which readily participates in a variety of palladium-catalyzed cross-coupling reactions and other transformations.

Figure 2: Key transformations of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and this compound is an excellent substrate for this reaction, enabling the synthesis of various biaryl compounds.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired biaryl product.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond, providing access to aryl-alkynes, which are valuable intermediates in materials science and medicinal chemistry.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen).

-

Add anhydrous triethylamine and THF.

-

Add phenylacetylene (1.2 eq) dropwise via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until completion.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and other biologically active molecules.

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).

-

Add this compound (1.0 eq) and morpholine (1.2 eq).

-

Add anhydrous, degassed toluene.

-

Seal the tube and heat the mixture at 100 °C with stirring for the required time (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

-

Dry the organic layer, concentrate, and purify by chromatography.

Grignard Reaction

Formation of the Grignard reagent from this compound provides a potent nucleophile that can react with a variety of electrophiles to form new carbon-carbon bonds.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a small crystal)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Grignard Reagent Formation:

-

Dry all glassware thoroughly in an oven.

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small amount of a solution of this compound in anhydrous THF to initiate the reaction (indicated by bubbling and heat).

-

Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir until the magnesium is consumed.

-

-

Reaction with Benzaldehyde:

-

Cool the Grignard reagent to 0 °C.

-

Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until complete.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether, dry the organic layer, and concentrate.

-

Purify the resulting secondary alcohol by column chromatography.

-

Application in Drug Development: The Synthesis of Metoprolol

A significant application of the this compound scaffold is demonstrated through its precursor, 4-(2-methoxyethyl)phenol, a key intermediate in the synthesis of Metoprolol .[1][2] Metoprolol is a widely used beta-blocker for the treatment of cardiovascular diseases, including hypertension and angina.[3] The synthesis of Metoprolol from 4-(2-methoxyethyl)phenol highlights the pharmaceutical relevance of this structural motif.

Figure 3: Synthesis of Metoprolol from 4-(2-methoxyethyl)phenol.

This synthetic route underscores the importance of the 4-(2-methoxyethyl)phenyl moiety in imparting the desired pharmacological properties to the final drug molecule. The ability to readily access this core structure via intermediates like this compound is therefore of great interest to medicinal chemists.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its facile preparation and the reactivity of its aryl bromide group in a wide range of powerful C-C and C-N bond-forming reactions make it an indispensable tool for the construction of complex molecules. The demonstrated relevance of its core structure in the synthesis of pharmaceuticals like Metoprolol further solidifies its importance for researchers and professionals in the field of drug development. The protocols and insights provided in this guide are intended to empower scientists to effectively harness the synthetic potential of this key intermediate in their research endeavors.

References

- U.S. Patent No. 6,063,940. (2000). Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.

- European Patent No. EP0449602A1. (1991). Method for producing 4-(2'-methoxyethyl) phenol.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. BenchChem.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.

- Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.

- Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Chemguide.

- ADICHEMISTRY.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Wikipedia. Sonogashira coupling. Wikipedia.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol. BenchChem.

- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts.

- ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.

- The Royal Society of Chemistry.

- ChemSpider Synthetic Pages. Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider.

- Alfa Chemistry. N-Bromosuccinimide Used in the Preparation and Resolution of Racemic α-Phenylethylamine. Alfa Chemistry.

- Wikipedia. Discovery and development of beta-blockers. Wikipedia.

- European Pharmaceutical Review. (2025, June 20). Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review.

- Journal of Biochemical Technology. (2023, April 19). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. Journal of Biochemical Technology.

- PubChem. 1-Bromo-4-methoxy-2-methylbenzene. PubChem.

- Santa Cruz Biotechnology. This compound. Santa Cruz Biotechnology.

- PrepChem.com. Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. PrepChem.com.

Sources

Methodological & Application

Application Notes and Protocols for the Heck Coupling of 1-Bromo-4-(2-methoxyethyl)benzene

Introduction: The Strategic Importance of the Heck Coupling Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1] This powerful transformation has profound implications in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[2][3] The reaction's value lies in its tolerance for a wide array of functional groups and its ability to construct substituted alkenes with a high degree of stereoselectivity, typically favoring the E-isomer.[2][4]

This document provides a detailed guide to the standard conditions for the Heck coupling of 1-Bromo-4-(2-methoxyethyl)benzene, a moderately electron-rich aryl bromide. As a Senior Application Scientist, the following protocols and discussions are grounded in established mechanistic principles and field-proven insights to ensure both scientific integrity and practical success for researchers, scientists, and drug development professionals.

Mechanistic Considerations: The "Why" Behind the "How"

A thorough understanding of the Heck reaction's catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle, which can be broadly divided into four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination with catalyst regeneration.[1]

The Catalytic Cycle of the Heck Reaction

Figure 1. The catalytic cycle of the Mizoroki-Heck reaction.

The cycle commences with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex.[1] Subsequently, the alkene coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond.[1][5] A syn-β-hydride elimination then occurs, yielding the desired substituted alkene and a hydrido-palladium complex.[1][5] Finally, a base is required to regenerate the Pd(0) catalyst by promoting the reductive elimination of HBr.[5]

Optimizing the Heck Coupling of this compound: A Component-by-Component Analysis

The success of a Heck coupling reaction is critically dependent on the judicious selection of several key components. For an electron-rich substrate such as this compound, careful consideration of these parameters is essential to overcome its inherent lower reactivity compared to electron-deficient aryl halides.[4]

The Palladium Catalyst: The Heart of the Reaction

A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) being a common and cost-effective precatalyst.[4] This Pd(II) source is reduced in situ to the active Pd(0) species. Other common precatalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). For electron-rich aryl bromides, catalyst systems that are stable at higher temperatures and possess high activity are often preferred.[4]

The Ligand: Fine-Tuning Reactivity and Stability

Phosphine ligands play a crucial role in stabilizing the palladium catalyst, preventing its precipitation as inactive palladium black, and modulating its electronic and steric properties.[4] For electron-rich aryl bromides, which undergo oxidative addition more slowly, electron-donating and sterically bulky phosphine ligands are often beneficial.[4]

-

Triphenylphosphine (PPh₃): A standard, versatile, and cost-effective ligand.

-

Tri(o-tolyl)phosphine (P(o-tol)₃): A more sterically demanding and electron-rich ligand that can enhance the rate of oxidative addition for less reactive aryl bromides.

-

Bulky Biarylphosphines (e.g., SPhos, XPhos): These ligands are highly effective for challenging couplings, including those with electron-rich aryl bromides, often allowing for lower catalyst loadings and milder reaction conditions.

The Base: The Unsung Hero of Catalyst Turnover

The base is essential for neutralizing the hydrogen halide (HBr) produced during the reaction and regenerating the Pd(0) catalyst.[5] The choice of base can significantly impact the reaction rate and yield.

-

Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are robust and commonly used bases.

-

Organic Bases: Triethylamine (Et₃N) is a frequently employed organic base, particularly in reactions with phosphine ligands.

The Solvent: The Reaction's Environment

Polar aprotic solvents are typically the solvents of choice for Heck reactions, as they can facilitate the stabilization of charged intermediates in the catalytic cycle.[4]

-

N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc): High-boiling, polar aprotic solvents that are excellent for many Heck reactions.

-

Acetonitrile (MeCN): A lower-boiling polar aprotic solvent.

-

Toluene: A non-polar solvent that can be effective, particularly with certain catalyst systems.

Recommended Protocol for the Heck Coupling of this compound with an Acrylate

This protocol provides a robust starting point for the coupling of this compound with a generic acrylate (e.g., n-butyl acrylate). It is based on established procedures for similar electron-rich aryl bromides.

Experimental Workflow

Figure 2. Step-by-step experimental workflow for the Heck coupling.

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired acrylate (1.2 eq.), palladium(II) acetate (0.02 eq.), the chosen phosphine ligand (e.g., P(o-tol)₃, 0.04 eq.), and potassium carbonate (2.0 eq.).

-

Solvent Addition: Add the desired degassed solvent (e.g., DMF or DMAc) to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Degassing: Thoroughly degas the reaction mixture by sparging with nitrogen for 15-20 minutes or by three freeze-pump-thaw cycles. This is crucial to prevent oxidation of the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Allow the reaction mixture to cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

-

Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Tabulated Reaction Conditions and Troubleshooting

The following table summarizes recommended starting conditions and potential troubleshooting strategies for the Heck coupling of this compound.

| Parameter | Recommended Condition | Rationale & Troubleshooting |

| Palladium Source | Pd(OAc)₂ (1-2 mol%) | A cost-effective and reliable precatalyst. Troubleshooting: If the reaction is sluggish, consider a more active precatalyst like Pd₂(dba)₃. |

| Ligand | P(o-tol)₃ (2-4 mol%) or PPh₃ (2-4 mol%) | P(o-tol)₃ is more electron-rich and can promote oxidative addition. Troubleshooting: For very low reactivity, consider a bulky biarylphosphine ligand (e.g., SPhos). |

| Base | K₂CO₃ (2.0 eq.) | A strong, reliable inorganic base. Troubleshooting: If solubility is an issue, consider Cs₂CO₃ or an organic base like Et₃N. |

| Solvent | DMF or DMAc | High-boiling polar aprotic solvents are generally effective. Troubleshooting: If side reactions are observed at high temperatures, a lower boiling solvent like acetonitrile could be tested. |

| Temperature | 100-120 °C | Higher temperatures are often required for electron-rich aryl bromides. Troubleshooting: If decomposition is observed, lower the temperature and extend the reaction time. |

| Common Issue | Low Conversion | Increase temperature, try a more electron-rich ligand, or switch to a more active palladium precatalyst. Ensure the reaction is thoroughly deoxygenated. |

| Common Issue | Formation of Palladium Black | This indicates catalyst decomposition. Use a higher ligand-to-palladium ratio or switch to a more robust ligand. |

| Common Issue | Double Bond Isomerization | This can sometimes occur. The addition of certain additives or careful selection of the base can sometimes mitigate this.[5] |

Conclusion

The Heck coupling of this compound is a readily achievable transformation with careful consideration of the reaction parameters. The electron-donating nature of the methoxyethyl substituent necessitates conditions that favor the oxidative addition step, often requiring more electron-rich ligands and higher reaction temperatures. The protocols and guidelines presented herein provide a solid foundation for the successful application of this important reaction in a research and development setting. As with any chemical transformation, empirical optimization based on the specific coupling partner and desired scale is always recommended for achieving the highest possible efficiency and yield.

References

-

Chemistry LibreTexts. (2023). Heck Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

-

Bhanage, B. M., & Arai, M. (2014). Heck Reaction—State of the Art. Catalysts, 4(3), 273-314. [Link]

-

Wikipedia. (2023). Heck reaction. [Link]

-

Koranne, A., Turakhia, S., Jha, V. K., Gupta, S., Ravi, R., Mishra, A., ... & Jha, A. K. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22384. [Link]

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Heck Reaction [organic-chemistry.org]

- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Step-by-step synthesis of biaryl compounds via 1-Bromo-4-(2-methoxyethyl)benzene.

[1]

Experimental Protocol

Materials & Stoichiometry

| Component | Role | Equiv. | Notes |

| This compound | Electrophile | 1.0 | Limiting Reagent |

| Aryl Boronic Acid ( | Nucleophile | 1.2 - 1.5 | Excess ensures conversion |

| Catalyst | 0.03 - 0.05 | 3-5 mol% loading | |

| Potassium Carbonate ( | Base | 3.0 | 2M Aqueous Solution |

| 1,4-Dioxane | Solvent | N/A | Degassed |

Step-by-Step Procedure

Step 1: Inert Atmosphere Preparation

-

Equip a microwave vial (for small scale) or a round-bottom flask (for >1g scale) with a magnetic stir bar.

-

Evacuate the vessel and backfill with Nitrogen or Argon (

) to remove atmospheric oxygen, which poisons the Pd catalyst.

Step 2: Reagent Addition

-

Add This compound (1.0 equiv) and the chosen Aryl Boronic Acid (1.2 equiv).

-

Add

(0.05 equiv).-

Critical: Add solids first. If the bromide is a liquid (it is often an oil/low-melting solid), add it via syringe after solvent addition.

-

Step 3: Solvent & Base Introduction [1]

-

Add 1,4-Dioxane (concentration ~0.2 M relative to bromide).

-

Add 2M aq.

(3.0 equiv).-

Note: The biphasic mixture (organic/aqueous) requires vigorous stirring to facilitate phase transfer.

-

Step 4: Reaction

-

Thermal: Heat to 90°C for 12–16 hours under inert atmosphere.

-

Microwave (Alternative): Heat to 110°C for 30–45 minutes.

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1).

-

Endpoint: Disappearance of the bromide spot (

). -

Observation: The product will typically be more polar (lower

) or fluorescent depending on the boronic acid used.

-

Step 5: Workup (Optimized for Ether Chains)

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Phase Separation: Extract the aqueous layer with EtOAc (

).-

Technical Insight: Avoid using Diethyl Ether. The methoxyethyl tail increases water solubility slightly; EtOAc ensures higher recovery than ether/hexanes.

-

-

Wash combined organics with Brine (

), dry over

Workflow Diagram

Purification & Characterization

Flash Chromatography

Because the 2-methoxyethyl group adds polarity, standard "Hexane only" flushes often fail to elute the product efficiently.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of Hexanes

10-20% EtOAc in Hexanes. -

Detection: UV (254 nm). The biaryl system is highly UV active.

Self-Validating Analytical Criteria

To ensure the reaction was successful and the structure is correct, verify these specific NMR signals:

| Signal (1H NMR) | Approx. Shift ( | Diagnostic Value |

| Biaryl Core | 7.2 - 7.8 ppm | Appearance of new aromatic protons indicating coupling. |

| ~2.90 ppm (t) | Benzylic protons. Shift usually moves slightly downfield compared to starting bromide. | |

| ~3.60 ppm (t) | Ether protons. Distinct triplet pattern. | |

| ~3.35 ppm (s) | Terminal methoxy singlet. Integration must match 3H. |

Troubleshooting

-

Issue: Low Yield / Incomplete Conversion.

-

Cause: Oxidation of catalyst.

-

Solution: Ensure rigorous degassing. Switch to XPhos Pd G2 precatalyst for difficult substrates (e.g., ortho-substituted boronic acids).

-

-

Issue: Homocoupling of Boronic Acid.

-

Cause: Excess oxygen or lack of base.

-

Solution: Degas solvents longer; ensure base is fully dissolved/suspended.

-

-

Issue: Product trapped in aqueous phase.

-

Cause: High polarity of the biaryl product.

-

Solution: Saturate the aqueous layer with NaCl (solid) before extraction to "salt out" the organic product.

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 28, 2026, from [Link]

-

Bermejo, A., et al. (2008).[2] C2-Symmetric Bis-Hydrazones as Ligands in the Asymmetric Suzuki−Miyaura Cross-Coupling.[2] Journal of the American Chemical Society, 130(47), 15798–15799. [Link]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Aryl Bromides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] Aryl bromides are among the most versatile and widely used coupling partners in these transformations due to their optimal balance of reactivity and stability, making them more reactive than aryl chlorides and more cost-effective than aryl iodides.[1] This guide provides an in-depth exploration of the core principles, key reaction types, and practical protocols for leveraging palladium-catalyzed cross-coupling reactions with aryl bromides in research and development settings.

The Catalytic Cycle: A Mechanistic Overview

The power of palladium catalysis lies in a cyclical process that regenerates the active catalyst, allowing for high product yields with only a small amount of the precious metal. The generally accepted mechanism for most palladium-catalyzed cross-coupling reactions proceeds through three fundamental steps: oxidative addition, transmetalation (for coupling reactions like Suzuki, Stille, etc.) or migratory insertion (for reactions like the Heck reaction), and reductive elimination.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide (Ar-Br) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) intermediate. The reactivity of aryl halides in this step generally follows the trend I > Br > Cl, correlating with the carbon-halogen bond strength.[1][2]

-

Transmetalation or Migratory Insertion:

-

Transmetalation: In reactions like the Suzuki, Stille, and Sonogashira couplings, a nucleophilic organometallic reagent (R-M) transfers its organic group to the palladium(II) center, displacing the bromide. This step is often facilitated by a base.

-

Migratory Insertion: In the Heck reaction, an olefin coordinates to the palladium(II) complex, followed by the insertion of the olefin into the palladium-aryl bond.

-

-

Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired carbon-carbon or carbon-heteroatom bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Palladium-Catalyzed Cross-Coupling Reactions with Aryl Bromides

Several named reactions have become cornerstones of synthetic chemistry, each offering a unique method for forming specific types of bonds. The following table summarizes the most prominent examples involving aryl bromides.

| Reaction Name | Coupling Partners | Typical Catalyst/Precatalyst | Common Ligands | Base | Bond Formed |

| Suzuki-Miyaura | Aryl Boronic Acid/Ester | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | C(sp²)-C(sp²) |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ | C(sp²)-C(sp²) |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, XPhos | Et₃N, Piperidine (often with CuI co-catalyst) | C(sp²)-C(sp) |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos, Josiphos | NaOt-Bu, K₃PO₄ | C(sp²)-N |

| Stille | Organostannane | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, AsPh₃ | (Often not required) | C(sp²)-C(sp²) |

Suzuki-Miyaura Coupling: A Detailed Protocol

The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boronic acid coupling partners.[3]

Objective: To synthesize 4-phenylbiphenyl from 4-bromobiphenyl and phenylboronic acid.

Materials:

-

4-Bromobiphenyl

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon)

Experimental Workflow:

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol:

-

Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add 4-bromobiphenyl (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Catalyst and Ligand Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

-

Solvent Addition: Add toluene (10 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-12 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure 4-phenylbiphenyl.

-

Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Heck Reaction: Protocol for Arylation of an Alkene

The Heck reaction is a powerful method for the arylation of olefins.[4][5]

Objective: To synthesize butyl cinnamate from bromobenzene and butyl acrylate.

Materials:

-

Bromobenzene

-

Butyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tolyl)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and hotplate

-

Inert gas supply

Step-by-Step Protocol:

-

Reaction Setup: In a Schlenk flask, combine bromobenzene (1.0 mmol, 1.0 eq), butyl acrylate (1.5 mmol, 1.5 eq), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Solvent and Base Addition: Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 eq) via syringe.

-

Reaction: Heat the mixture to 100 °C and stir for 12-24 hours.

-

Workup: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the residue by column chromatography to yield butyl cinnamate.[6]

Sonogashira Coupling: A Copper-Free Protocol

While traditionally employing a copper co-catalyst, copper-free Sonogashira couplings have been developed to avoid the formation of diyne byproducts.[7][8][9]

Objective: To synthesize 1-phenyl-2-(phenylethynyl)benzene from 1-bromo-2-phenylbenzene and phenylacetylene.

Materials:

-

1-Bromo-2-phenylbenzene

-

Phenylacetylene

-

(AllylPdCl)₂

-

Tri-tert-butylphosphine (P(t-Bu)₃)

-

N,N-Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer

-

Inert gas supply

Step-by-Step Protocol:

-

Catalyst Preparation: In a glovebox or under a strong flow of inert gas, prepare a stock solution of the palladium catalyst by dissolving (AllylPdCl)₂ and P(t-Bu)₃ in THF.

-

Reaction Setup: In a Schlenk tube, dissolve 1-bromo-2-phenylbenzene (1.0 mmol, 1.0 eq) in THF (2 mL).

-

Reagent Addition: Add phenylacetylene (1.2 mmol, 1.2 eq) followed by DIPEA (2.0 mmol, 2.0 eq).

-

Catalyst Addition: Add the prepared palladium catalyst solution (e.g., 1 mol% Pd).

-

Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or GC-MS.[8]

-

Workup and Purification: Concentrate the reaction mixture and purify directly by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.[10][11][12]

Objective: To synthesize N-phenylaniline from bromobenzene and aniline.

Materials:

-

Bromobenzene

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and hotplate

-

Inert gas supply

Step-by-Step Protocol:

-

Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

-

Reagent Addition: Add bromobenzene (1.0 mmol, 1.0 eq), aniline (1.2 mmol, 1.2 eq), and toluene (5 mL).

-

Reaction: Seal the tube and heat the mixture to 100 °C with stirring for 12-24 hours.

-

Workup: After cooling, dilute the reaction with diethyl ether, filter through a pad of celite, and concentrate the filtrate.

-

Purification: Purify the crude product by column chromatography.

Stille Coupling: Utilizing Organostannanes

The Stille reaction offers a mild and versatile method for C-C bond formation, though the toxicity of tin reagents is a significant drawback.[13][14]

Objective: To synthesize 4-vinylstyrene from 4-bromostyrene and vinyltributyltin.

Materials:

-

4-Bromostyrene

-

Vinyltributyltin

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and hotplate

-

Inert gas supply

Step-by-Step Protocol:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

-

Reagent Addition: Add a solution of 4-bromostyrene (1.0 mmol, 1.0 eq) in THF (5 mL), followed by vinyltributyltin (1.1 mmol, 1.1 eq).

-

Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Workup: Cool the reaction and quench with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Stir for 30 minutes, then filter. Extract the filtrate with diethyl ether.

-

Purification: Wash the organic layer with brine, dry over magnesium sulfate, and concentrate. Purify the product by column chromatography.[15]

Optimization and Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents- Inappropriate base or ligand | - Use a fresh catalyst or a pre-catalyst.- Ensure rigorous exclusion of air and moisture.- Use freshly distilled or high-purity anhydrous solvents.- Screen different bases and ligands. For sterically hindered substrates, bulky electron-rich phosphine ligands are often effective. |

| Formation of Side Products | - Homocoupling of the organometallic reagent (e.g., boronic acid)- Protodeborylation or protodestannylation- Catalyst decomposition | - Decrease catalyst loading.- Ensure the base is not too strong.- Use a more robust ligand to stabilize the palladium catalyst. |

| Difficulty in Product Purification | - Residual palladium catalyst- Tin byproducts (in Stille coupling) | - Treat the crude product with a palladium scavenger.- For Stille reactions, a KF workup is essential to remove tin salts. |

Conclusion

Palladium-catalyzed cross-coupling reactions of aryl bromides are a powerful and versatile class of transformations that have revolutionized the synthesis of complex organic molecules. A thorough understanding of the underlying mechanisms, careful selection of reaction components (catalyst, ligand, base, and solvent), and meticulous experimental technique are paramount to achieving high yields and purity. The protocols provided herein serve as a starting point for researchers to explore and adapt these methodologies for their specific synthetic targets.

References

- A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols.

- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.